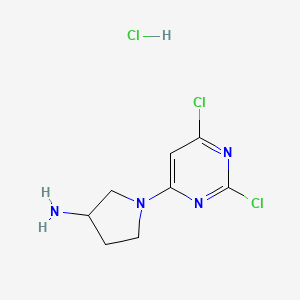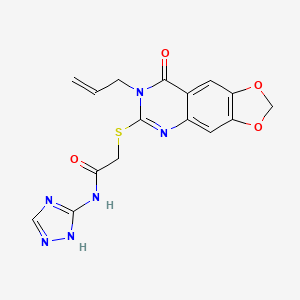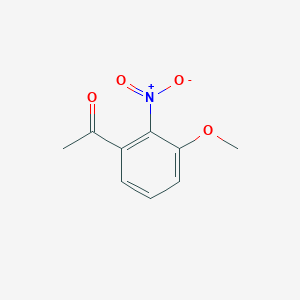
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 2193065-38-0. It has a molecular weight of 269.56 and its IUPAC name is 1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound or building block for developing pharmaceutical agents. By modifying its structure, scientists can create derivatives with improved pharmacokinetics, target specificity, and therapeutic efficacy. For instance, studies have investigated its role in cancer therapy, antimicrobial agents, and antiviral drugs .
Anticancer Agents
The compound’s unique structure makes it an attractive candidate for anticancer drug development. Researchers have explored its potential as a kinase inhibitor, targeting specific signaling pathways involved in cancer cell proliferation and survival. By fine-tuning its chemical structure, scientists aim to enhance its selectivity against cancer cells while minimizing toxicity to healthy tissues .
Anti-inflammatory Compounds
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Scientists investigate 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride derivatives as anti-inflammatory agents. These compounds may modulate immune responses, suppress cytokine production, and alleviate inflammation-related symptoms .
Neurological Disorders
The compound’s ability to interact with specific receptors in the central nervous system makes it relevant for neurological research. Researchers explore its potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. By understanding its binding affinity and mechanism of action, scientists aim to develop neuroprotective agents .
Agrochemicals and Crop Protection
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride derivatives may find applications in agriculture. Researchers investigate their pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. These compounds could selectively target pests while minimizing harm to beneficial organisms and the ecosystem .
Materials Science and Organic Electronics
The compound’s electron-rich pyrrolidine ring and halogen substituents make it interesting for materials science. Scientists explore its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. By incorporating it into conjugated polymers, researchers aim to enhance charge transport and optoelectronic properties .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFXSRXSCQTEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=NC(=N2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)
![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)

![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)
![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)


![2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792899.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2792901.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2792906.png)